molecular formula C7H11N3S B1288829 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine CAS No. 784079-98-7

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine

Cat. No.: B1288829
CAS No.: 784079-98-7
M. Wt: 169.25 g/mol
InChI Key: ZYQDLARJCNEQHY-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine, or MTHTP, is an organic compound that has a wide range of applications in scientific research. It is a heterocyclic amine that can be used as a building block in the synthesis of other compounds, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Heterocyclic Derivatives : Research demonstrates the use of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine in synthesizing various heterocyclic compounds. For instance, its involvement in synthesizing new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives highlights its significance in medicinal chemistry (Ibrahim et al., 2011).

  • Pharmacological Research : In pharmacology, it has been studied for its role in developing non-amidine factor Xa inhibitors, potentially leading to novel anticoagulants. Its unique binding modes and the potential for oral administration make it a significant compound in drug development (Haginoya et al., 2004).

  • Molecular and Crystal Structure Studies : The compound has been studied for its molecular and crystal structure properties, providing insights into the physicochemical characteristics vital for designing new materials and drugs (Dolzhenko et al., 2011).

  • Building Blocks for Compound Synthesis : It serves as a building block for synthesizing various polyheterocyclic series, indicating its versatility in creating diverse molecular structures for different applications (Lalezari & Jabari-Sahbari, 1978).

  • Development of Antagonists and Agonists : Research includes its use in developing P2X7 receptor antagonists, which are important in treating various neurological and inflammatory diseases (Letavic et al., 2017).

  • Potential in Anti-Diabetes Drug Design : Its derivatives have been explored for their potential in stimulating glucagon-like peptide-1 secretion, indicating their possible use in anti-diabetes drug development (Mishchuk et al., 2016).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . The safety information includes GHS07 pictograms and the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P280-P305+P351+P338-P310 .

Properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-10-3-2-6-5(4-10)9-7(8)11-6/h2-4H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQDLARJCNEQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617739
Record name 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784079-98-7
Record name 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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